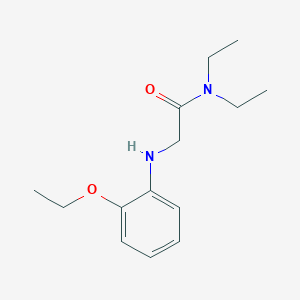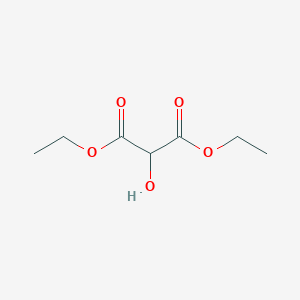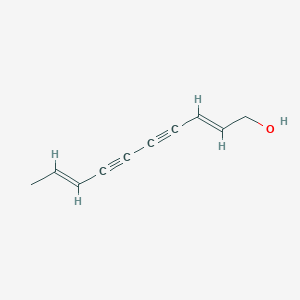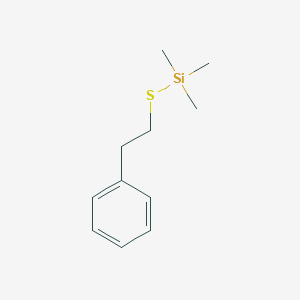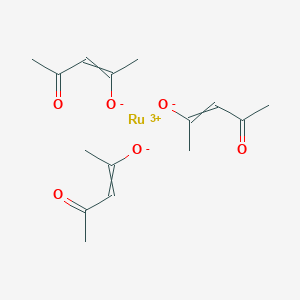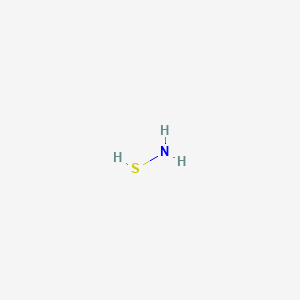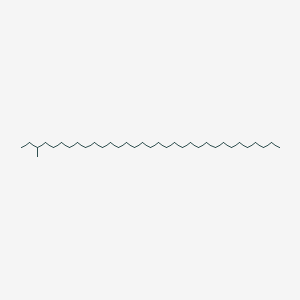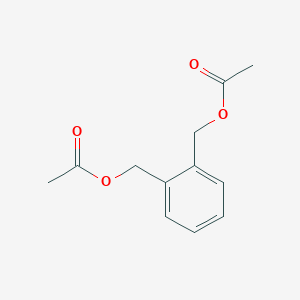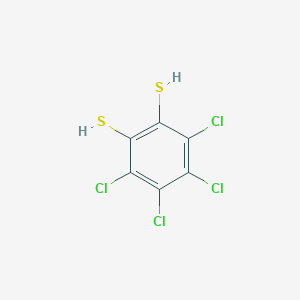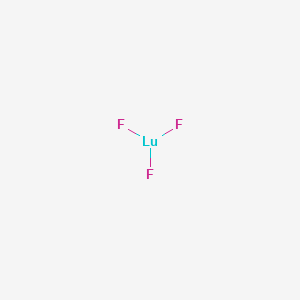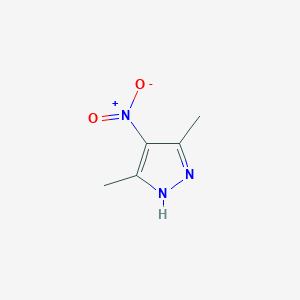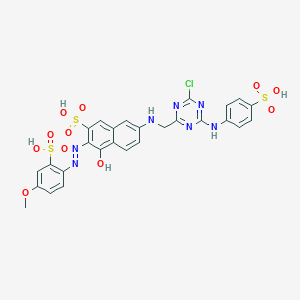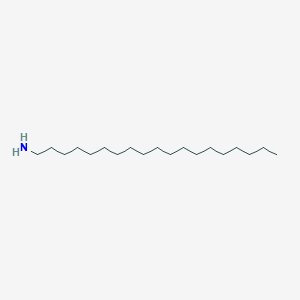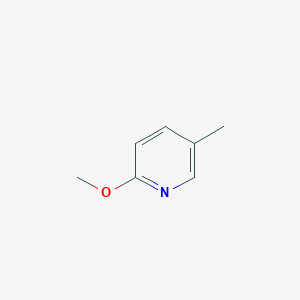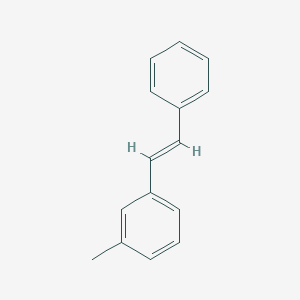
Stilbene, 3-methyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stilbene, 3-methyl-, (E)- is a chemical compound that belongs to the stilbene family of compounds. It is a type of organic compound that has a double bond between two carbon atoms in its chemical structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In
Applications De Recherche Scientifique
Stilbene, 3-methyl-, (E)- has potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, this compound has been used to develop new materials with unique properties, including conductivity and luminescence. In agriculture, stilbene, 3-methyl-, (E)- has been shown to have antifungal and antibacterial properties, making it a potential candidate for developing new pesticides.
Mécanisme D'action
The mechanism of action of stilbene, 3-methyl-, (E)- is not fully understood. However, studies have shown that this compound has antioxidant properties, which may contribute to its potential therapeutic effects. Stilbene, 3-methyl-, (E)- has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Effets Biochimiques Et Physiologiques
Stilbene, 3-methyl-, (E)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antitumor activity against various cancer cell lines. Stilbene, 3-methyl-, (E)- has also been shown to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease. In addition, this compound has been shown to have hypoglycemic effects and may be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Stilbene, 3-methyl-, (E)- has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. In addition, this compound has shown promising results in various assays, making it a potential candidate for further research. However, there are also limitations to using stilbene, 3-methyl-, (E)- in lab experiments. This compound is relatively unstable and may degrade over time, making it difficult to store. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on stilbene, 3-methyl-, (E)-. In the field of pharmaceuticals, further studies are needed to determine the potential therapeutic effects of this compound and its mechanism of action. In materials science, researchers can explore the potential applications of stilbene, 3-methyl-, (E)- in developing new materials with unique properties. In agriculture, further research is needed to determine the potential applications of this compound as a pesticide. Overall, stilbene, 3-methyl-, (E)- has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Stilbene, 3-methyl-, (E)- can be synthesized through various methods, including the Wittig reaction, McMurry coupling, and Suzuki coupling. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The McMurry coupling involves the reaction of two ketones or aldehydes in the presence of a reducing agent to form an alkene. The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to form an alkene.
Propriétés
Numéro CAS |
14064-48-3 |
|---|---|
Nom du produit |
Stilbene, 3-methyl-, (E)- |
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-methyl-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Clé InChI |
BRFDXZHUQCOPKE-ZHACJKMWSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



